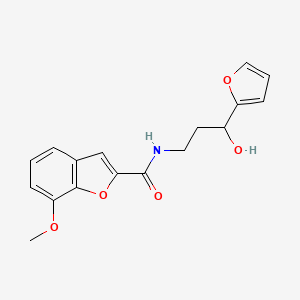

N-(3-(furan-2-yl)-3-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

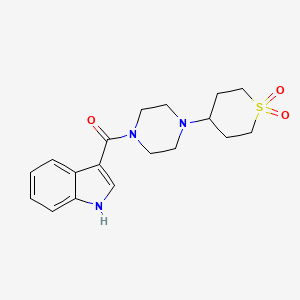

The compound is a benzofuran derivative with a furan ring attached to the propyl side chain. Benzofurans and furans are aromatic heterocycles that are found in a variety of natural products and synthetic compounds . They are often used as building blocks in organic chemistry due to their reactivity and the variety of reactions they can undergo .

Molecular Structure Analysis

The compound contains a benzofuran moiety and a furan ring. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. Furan is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

Furan rings can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The specific reactions that this compound can undergo would depend on the other functional groups present in the molecule.Applications De Recherche Scientifique

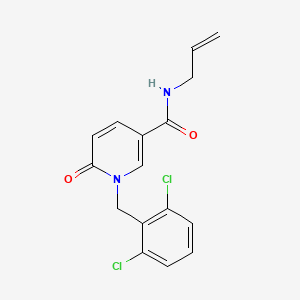

Synthesis of Pharmaceutical Compounds

The furan moiety in the compound is a crucial building block in the synthesis of various pharmaceuticals. Its reactivity allows for the creation of complex molecules used in drug development. For example, furfural derivatives play a significant role in synthesizing compounds with potential pharmacological activities, such as antiviral, anti-inflammatory, and anticancer agents .

Isotope Labeling in Medicinal Chemistry

Isotope labeling is essential for tracking compounds, understanding metabolisms, or clarifying reaction mechanisms. The compound’s structure can be modified to include isotopic labels, such as deuterium, which can alter metabolism and improve pharmacokinetic or toxicological properties .

Anticancer Activity

Benzofuran derivatives have shown promise in anticancer research. The methoxy group and the carboxamide linkage in the compound can be modified to enhance its interaction with biological targets, potentially leading to the development of new anticancer drugs .

Antimicrobial Applications

Compounds containing furan and benzofuran rings have been reported to inhibit the growth of various microbes, including fungi like Candida albicans. This suggests that the compound could be used as a starting point for developing new antimicrobial agents .

Organic Synthesis

The compound can serve as an intermediate in organic synthesis, contributing to the formation of complex molecules. Its functional groups are reactive sites that can undergo various chemical transformations, making it a valuable tool for synthetic chemists .

Green Chemistry

Due to the possibility of deriving furfural from renewable resources, the compound aligns with the principles of green chemistry. It can be used to synthesize environmentally friendly materials, contributing to sustainable development efforts .

Mécanisme D'action

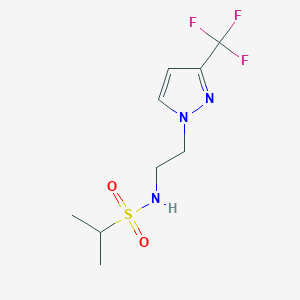

Target of Action

It’s worth noting that compounds with similar structures have been found to target proteins like aldose reductase . Additionally, benzofuran derivatives, which this compound is a part of, have been recognized as efficient antimicrobial agents .

Mode of Action

It’s known that benzofuran derivatives have a wide array of biological activities, making them a privileged structure in the field of drug discovery . They can interact with their targets in various ways, leading to different biochemical changes.

Biochemical Pathways

Compounds with similar structures have been involved in reactions such as the suzuki–miyaura (sm) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds have been noted for their high gastrointestinal absorption .

Result of Action

Compounds with similar structures have demonstrated good antimicrobial activity against yeast-like fungi candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

Action Environment

It’s worth noting that the success of similar reactions, such as the suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

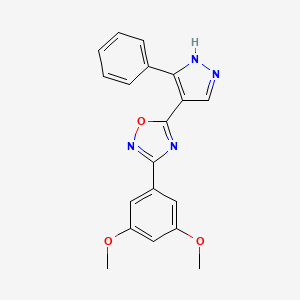

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-21-14-5-2-4-11-10-15(23-16(11)14)17(20)18-8-7-12(19)13-6-3-9-22-13/h2-6,9-10,12,19H,7-8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGWOVMLWOTHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-3-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2951398.png)

![N-(cyanomethyl)-N,2-dimethyl-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2951399.png)

![N-(4-methoxyphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2951409.png)

![1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B2951410.png)

![7-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2951411.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2951413.png)

![2-methoxy-N-(2-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2951421.png)